molecular formula C19H21ClFN3O3S B6482591 4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-69-8

4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6482591
CAS No.: 897618-69-8
M. Wt: 425.9 g/mol
InChI Key: NJWXNLCXBDFXIR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic compound provided for research purposes. This molecule belongs to a class of compounds featuring a benzamide core linked to an arylpiperazine moiety via a sulfonyl-containing chain, a structure recognized in medicinal chemistry as a privileged scaffold for receptor targeting . The specific molecular architecture, incorporating both 4-chlorobenzamide and 4-fluorophenylpiperazine groups, suggests potential for interaction with central nervous system targets. Structurally analogous compounds, particularly those with an arylpiperazine group connected to an amide function through an ethyl linker, have been extensively studied as high-affinity and selective ligands for various neuroreceptors . For instance, research on similar molecules has demonstrated potent and selective binding to dopamine receptor subtypes, which is a key area of investigation for neuropsychiatric disorders . The presence of the fluorophenyl group on the piperazine ring is a common feature in many pharmacologically active compounds and is often critical for receptor affinity and selectivity . This product is intended for laboratory research applications only, including in vitro binding assays, functional activity studies, and as a building block in structure-activity relationship (SAR) investigations to develop novel bioactive molecules. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-3-1-15(2-4-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXNLCXBDFXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Target Selectivity

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Sulfonyl Substituent Linker Target Receptor Activity References
Target Compound Benzamide 4-(4-Fluorophenyl)piperazinyl Ethyl Unknown Undetermined -
GSK3787 (4-chloro-N-(2-{[5-(CF₃)-pyridyl]sulfonyl}ethyl)benzamide) Benzamide 5-(Trifluoromethyl)pyridyl Ethyl PPARδ Irreversible antagonist
5-(4-(2,4-DCl-Ph)piperazinyl)-N-(4-pyridylphenyl)pentanamide () Benzamide 2,4-Dichlorophenylpiperazinyl Pentanamide Dopamine D3 Selective ligand
N-(2-(2-(4-(3-CF₃-Ph)piperazinyl)ethoxy)ethyl)-4-thiophenylbenzamide () Benzamide 3-(Trifluoromethyl)phenylpiperazinyl Ethoxyethyl D3 receptor Ligand (moderate affinity)
N-(4-Fluorophenyl)-2-[4-(4-Me-Ph)sulfonylpiperazinyl]acetamide () Acetamide 4-Methylphenylsulfonylpiperazinyl Ethyl Unknown Undetermined
Key Observations:

Sulfonyl Substituent :

  • The target compound’s 4-fluorophenylpiperazine group contrasts with GSK3787’s pyridyl substituent. This difference likely directs target specificity: GSK3787 binds PPARδ irreversibly , whereas piperazine-containing analogs (e.g., ) target dopamine receptors .
  • Fluorine in the phenyl group enhances electronegativity and metabolic stability compared to chlorine or methyl groups .

In contrast, ethoxyethyl () or pentanamide () chains increase flexibility, favoring dopamine receptor binding .

Core Structure :

  • Benzamide derivatives (target compound, GSK3787) exhibit higher lipophilicity than acetamide analogs (), influencing blood-brain barrier penetration and CNS activity .

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzamide core increases logP compared to unsubstituted benzamides, enhancing membrane permeability.
  • Solubility : Sulfonyl and piperazine groups improve aqueous solubility relative to purely aromatic analogs (e.g., ) .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • 4-Chlorobenzoyl chloride (benzamide precursor).

  • 2-Aminoethylsulfonyl chloride (sulfonamide linker).

  • 4-(4-Fluorophenyl)piperazine (piperazine moiety).

Retrosynthetically, the molecule is assembled through sequential sulfonamide formation and amide coupling.

Synthesis of 4-(4-Fluorophenyl)piperazine

4-(4-Fluorophenyl)piperazine is typically prepared via nucleophilic aromatic substitution. Fluorobenzene reacts with piperazine under catalytic conditions, though yields are moderate (~50–60%) due to competing side reactions.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂/BINAP.

  • Base : Cs₂CO₃.

  • Solvent : Toluene, 100°C, 12 h.

Sulfonation of Piperazine to Form Sulfonyl Chloride Intermediate

The piperazine derivative is sulfonated using chlorosulfonic acid (ClSO₃H) to yield 1-(4-fluorophenyl)piperazine-1-sulfonyl chloride.

Procedure :

  • Dissolve 4-(4-fluorophenyl)piperazine (1 eq) in dichloromethane (DCM).

  • Add ClSO₃H (1.2 eq) dropwise at 0°C.

  • Stir for 4 h at room temperature.

ParameterValue
Yield75–80%
Purity (HPLC)>95%

Sulfonamide Formation with 2-Aminoethanol

The sulfonyl chloride reacts with 2-aminoethanol to form 2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethylamine.

Optimization Insights :

  • Solvent : Tetrahydrofuran (THF).

  • Base : Triethylamine (TEA, 2 eq).

  • Temperature : 0°C → room temperature, 6 h.

OutcomeValue
Isolated Yield68%
Byproduct<5% disulfonation

Amide Coupling with 4-Chlorobenzoyl Chloride

The final step involves coupling the sulfonamide intermediate with 4-chlorobenzoyl chloride.

Method A (Schotten-Baumann) :

  • Add 4-chlorobenzoyl chloride (1.1 eq) to a solution of the sulfonamide intermediate in water/THF.

  • Adjust pH to 9–10 using NaOH.

  • Stir vigorously for 2 h.

Method B (Coupling Agents) :

  • Reagents : HATU (1.2 eq), DIPEA (3 eq).

  • Solvent : DCM, 20 h.

ParameterMethod AMethod B
Yield55%82%
Purity90%98%

Reaction Optimization and Challenges

Sulfonation Efficiency

Sulfonation of piperazine derivatives is highly sensitive to moisture. Anhydrous conditions and controlled stoichiometry (ClSO₃H:piperazine = 1.2:1) minimize dimerization.

Amide Coupling Side Reactions

Competitive hydrolysis of 4-chlorobenzoyl chloride occurs in aqueous media (Method A), reducing yield. Method B, using HATU, suppresses hydrolysis but increases cost.

Purification Strategies

  • Chromatography : Silica gel (ethyl acetate/hexane) for intermediates.

  • Recrystallization : Final compound purified from ethanol/water (7:3).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (t, J = 8.8 Hz, 2H, Ar-H), 6.95 (dd, J = 9.0, 4.6 Hz, 2H, Ar-H), 3.45–3.35 (m, 4H, piperazine), 3.20–3.10 (m, 4H, piperazine), 2.95 (t, J = 6.8 Hz, 2H, CH₂-SO₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂-NH).

  • ESI-MS : m/z 425.9 [M+H]⁺.

Purity and Stability

  • HPLC : Rt = 8.7 min (C18 column, acetonitrile/water 60:40).

  • Stability : Stable at 25°C for 6 months; hygroscopic—store under nitrogen.

Comparative Analysis of Synthetic Approaches

AspectClassical (Method A)Modern (Method B)
CostLowHigh (HATU)
YieldModerate (55%)High (82%)
ScalabilitySuitable for >100 gLimited by reagent cost
Environmental ImpactHigh (aqueous waste)Low (organic solvents)

Industrial and Regulatory Considerations

Pilot-Scale Production

  • Batch Size : 10 kg batches achieved using Method B.

  • Critical Quality Attributes : Residual solvents (DCM < 600 ppm), sulfonate esters < 0.1%.

Regulatory Compliance

  • ICH Guidelines : Q3D elemental impurities (Pd < 10 ppm).

  • Genotoxic Impurities : Control of chlorobenzoyl chloride residuals (<50 ppm) .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how do they influence its pharmacological profile?

  • Answer : The compound features a benzamide core with a 4-chloro substituent, a sulfonylethyl linker, and a 4-fluorophenylpiperazine moiety. The sulfonyl group enhances solubility and binding affinity by introducing polar interactions, while the 4-fluorophenyl group on the piperazine ring improves metabolic stability and receptor selectivity. Comparative studies with analogs (e.g., 4-fluoro vs. 4-chloro substitutions) suggest that halogen placement significantly impacts biological activity, as seen in receptor-binding assays .

Q. What synthetic routes are commonly used to prepare this compound, and how can purity be ensured?

  • Answer : Synthesis typically involves:

Piperazine functionalization : Reacting 4-(4-fluorophenyl)piperazine with a sulfonylethyl chloride intermediate.

Benzamide coupling : Using 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Purity is verified via NMR (to confirm structural integrity) and HPLC-MS (to assess >95% purity). Reaction conditions (temperature, solvent polarity) are optimized to minimize byproducts .

Q. How does this compound compare structurally and functionally to its analogs (e.g., 4-fluoro or 3-chloro derivatives)?

  • Answer : A comparative table highlights key differences:

AnalogSubstituentUnique Attributes
4-FluoroFluorine at benzamide paraHigher metabolic stability but lower D3 receptor affinity
3-ChloroChlorine at benzamide metaAltered steric effects, reduced solubility
4-Chloro (target)Chlorine at benzamide paraOptimal balance of solubility and D3/D4 receptor selectivity

Functional differences are validated via radioligand binding assays (e.g., dopamine receptor subtypes) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported receptor-binding data for this compound?

  • Answer : Discrepancies in receptor affinity (e.g., D3 vs. D4 selectivity) may arise from assay conditions (e.g., membrane preparation methods, radioligand concentrations). To address this:

  • Use homologous competition assays with standardized membrane preparations.
  • Validate findings across multiple cell lines (e.g., HEK293 expressing human D3 vs. D4 receptors).
  • Apply molecular docking simulations to predict binding poses and identify critical residues (e.g., TM5 in D3 receptors) .

Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Answer : Key strategies include:

  • Prodrug modification : Esterification of the sulfonyl group to enhance oral bioavailability.
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-dealkylation).
  • Lipophilicity adjustment : Introduce trifluoromethyl groups to balance blood-brain barrier penetration and plasma protein binding .

Q. What advanced analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • LC-QTOF-MS : Identifies degradation products via high-resolution mass fragmentation.
  • 2D NMR (HSQC, HMBC) : Maps structural changes in degraded samples (e.g., sulfonamide cleavage) .

Q. How can structural modifications enhance selectivity for serotonin (5-HT1A) over dopamine receptors?

  • Answer :

  • Piperazine ring substitution : Replace 4-fluorophenyl with 7-methoxynaphthyl to exploit 5-HT1A hydrophobic pockets.
  • Linker optimization : Replace sulfonylethyl with ethoxyethyl to reduce steric hindrance.
  • In vitro validation : Perform functional cAMP assays in 5-HT1A-transfected cells to quantify efficacy (EC50) .

Methodological Notes

  • Data Interpretation : Use Schild analysis for receptor antagonism studies to calculate pA2 values.
  • Statistical Rigor : Apply Grubbs’ test to exclude outliers in biological triplicates.
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure batch-to-batch consistency .

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